5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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Description
5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C17H12N4O3S and its molecular weight is 352.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the development and progression of their respective cancers.
Mode of Action
The compound interacts with its targets by inducing cytotoxicity . It has been observed that the compound causes mitochondrial membrane depolarization and multicaspase activation in MCF-7 cells, leading to apoptosis . This means that the compound triggers programmed cell death, effectively killing the cancer cells.
Biochemical Pathways
The compound affects the apoptosis pathway in cancer cells . Apoptosis is a form of programmed cell death that is often dysregulated in cancer. By inducing apoptosis, the compound can effectively halt the proliferation of cancer cells and potentially shrink tumors.
Pharmacokinetics
The compound’s cytotoxic effects on cancer cells suggest that it is able to reach its target sites effectively .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . This can potentially halt the progression of the cancer and shrink tumors.
Biological Activity
The compound 5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity against various diseases.
Synthesis
The synthesis of this compound involves multi-step organic reactions that integrate imidazo[2,1-b][1,3]thiazole and pyrimidinetrione moieties. The synthetic pathway typically includes the formation of the imidazole ring followed by the introduction of substituents that enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. For instance, compounds featuring the thiazole ring have shown efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 3.125 µg/mL. In vitro studies have demonstrated that certain substitutions on the phenyl ring can enhance this activity significantly .
Anticancer Properties
The anticancer potential of this compound has been investigated through various assays. Notably, derivatives have been tested against several cancer cell lines including non-small cell lung cancer (NSCLC) and renal cancer cells. For example, a related compound exhibited IC50 values ranging from 0.23 to 0.36 µM against HOP-92 and A-198 cell lines . The presence of electron-donating groups such as methyl on the phenyl ring is crucial for enhancing cytotoxicity.
Cell Line | IC50 (µM) | Compound |
---|---|---|
HOP-92 | 0.23 | Imidazo derivative |
A-198 | 0.36 | Imidazo derivative |
CEM | 0.042 | 3-(3-trifluoromethylphenyl)-6-phenyl derivative |
The mechanism through which these compounds exert their biological effects often involves interference with cellular pathways related to proliferation and apoptosis. For instance, compounds have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins . Molecular docking studies suggest that these compounds interact with target proteins primarily through hydrophobic interactions.
Case Studies
A study published in MDPI highlighted the synthesis and biological evaluation of a series of thiazole derivatives where one compound demonstrated significant anticancer activity with an IC50 value of 1.61 ± 1.92 µg/mL against various cancer cell lines . Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications at specific positions on the phenyl ring could lead to enhanced activity against Mycobacterium tuberculosis .
Properties
IUPAC Name |
5-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-9-2-4-10(5-3-9)13-12(21-6-7-25-17(21)18-13)8-11-14(22)19-16(24)20-15(11)23/h2-8H,1H3,(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVOIJXIQVLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)NC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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